2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid
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Overview
Description
2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid is a synthetic organic compound with the molecular formula C17H24N2O5 and a molecular weight of 336.38 g/mol . This compound is known for its applications in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid typically involves the protection of amino groups and subsequent coupling reactions. One common method includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) protecting groups.
Coupling reaction: The protected amino acid is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Substitution reactions: The benzoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis.
Substitution: Reagents such as nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Hydrolysis: Removal of the Boc group results in the formation of the free amino acid.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-(tert-butoxycarbonyl)amino-pentanoic acid: This compound is similar in structure but lacks the benzoyl group.
2-tert-Butoxycarbonylamino-5-hydroxybenzoic acid: This compound has a hydroxyl group instead of the benzoyl group.
Uniqueness
2-Benzoylamino-5-tert-butoxycarbonylamino-pentanoic acid is unique due to the presence of both benzoyl and Boc protecting groups, which provide specific chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C17H24N2O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-benzamido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(23)18-11-7-10-13(15(21)22)19-14(20)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
OQPGNWCONWDSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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